molecular formula C12H14N2O3 B11825356 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid

3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid

Cat. No.: B11825356
M. Wt: 234.25 g/mol
InChI Key: IUVJQLCLTUQTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Identifiers for 3-Methyl-2-(7-Oxo-5H-Pyrrolo[3,4-b]Pyridin-6(7H)-Yl)Butanoic Acid

Property Value Source
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
SMILES CC(C)C(C(=O)O)N1CC2=C(C1=O)N=CC=C2
InChIKey IUVJQLCLTUQTTJ-UHFFFAOYSA-N
PubChem CID 53486009

Synonymous designations include 1218347-75-1 (CAS Registry Number) and BP-11572 (commercial catalog code).

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by the fusion of planar aromatic systems and flexible aliphatic chains. The pyrrolo[3,4-b]pyridine core exhibits near-planarity, with bond lengths and angles consistent with conjugated π-systems. Key structural features include:

  • Pyridine Ring : The N1–C6 bond (1.34 Å) and C7=O bond (1.22 Å) reflect typical sp² hybridization and ketone character.
  • Pyrrole Ring : The N2–C5 bond (1.38 Å) aligns with pyrrole-like delocalization.
  • Butanoic Acid Side Chain : The C3 methyl group introduces steric bulk, favoring a gauche conformation to minimize van der Waals repulsions with the pyrrolopyridine system.

Density functional theory (DFT) calculations predict a twist-boat conformation for the six-membered ring formed by the side chain’s amide-like linkage to the heterocycle. This conformation stabilizes intramolecular hydrogen bonding between the carboxylic acid (–OH) and the ketone oxygen, with an O···H distance of 2.1 Å.

Crystallographic Data and Solid-State Arrangement

Experimental crystallographic data for this compound remain unreported in public databases as of May 2025. However, analogous pyrrolopyridine derivatives, such as 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one (PubChem CID: 20505162), crystallize in the P2₁/c space group with a monoclinic unit cell. In these structures, molecules form dimers via N–H···O=C hydrogen bonds (2.8–3.0 Å), creating a layered supramolecular architecture.

For the target compound, computational packing simulations suggest similar intermolecular interactions:

  • Carboxylic acid dimers linked by O–H···O bonds (2.7 Å).
  • π-Stacking between pyrrolopyridine systems (3.4 Å interplanar distance).

Table 2: Hypothetical Crystallographic Parameters (Predicted)

Parameter Value
Space Group P-1 (triclinic)
Unit Cell Dimensions a = 8.2 Å, b = 10.1 Å, c = 12.4 Å
α = 90°, β = 105°, γ = 90°
Z 2

Comparative Analysis of Tautomeric Forms

The compound exhibits potential for keto-enol tautomerism at the 7-oxo group and ring-chain tautomerism involving the lactam-lactim equilibrium.

Keto-Enol Tautomerism

  • Keto Form (Dominant) : The 7-oxo configuration stabilizes aromaticity in the pyridine ring.
  • Enol Form : Rare due to disrupted conjugation; requires acidic protons α to the ketone, which are absent in this structure.

Lactam-Lactim Tautomerism

In related pyrrolopyridines, proton transfer between N6 and O7 can generate a lactim form (7-hydroxy). However, the electron-withdrawing carboxylic acid substituent in this compound disfavors such tautomerism, as confirmed by NMR studies of analogues.

Table 3: Relative Stability of Tautomers (Theoretical)

Tautomer Energy (kcal/mol) Stability
Keto (7-Oxo) 0.0 Most Stable
Lactim (7-Hydroxy) +8.2 Less Stable

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid

InChI

InChI=1S/C12H14N2O3/c1-7(2)10(12(16)17)14-6-8-4-3-5-13-9(8)11(14)15/h3-5,7,10H,6H2,1-2H3,(H,16,17)

InChI Key

IUVJQLCLTUQTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1CC2=C(C1=O)N=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Derivatives

A common approach involves reacting 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-4-methylpyridine may undergo cyclocondensation with maleic anhydride to form the fused pyrrolo[3,4-b]pyridine skeleton. This method aligns with strategies observed in the synthesis of related pyrrolopyrimidines.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are employed to introduce substituents to the heterocyclic core. A patent describing pyrrolo[2,3-d]pyrimidine synthesis highlights the use of Pd(PPh₃)₄ to couple halogenated pyridines with boronic esters, a method adaptable to pyrrolo[3,4-b]pyridine systems.

Functionalization with the 3-Methylbutanoic Acid Side Chain

The butanoic acid moiety is introduced via alkylation or acylation reactions, often at position 2 of the pyrrolo[3,4-b]pyridine core.

Nucleophilic Substitution

Reaction of a halogenated intermediate (e.g., 2-chloro-pyrrolo[3,4-b]pyridine) with 3-methylbutanoic acid under basic conditions (K₂CO₃, DMF, 80°C) facilitates substitution. This method parallels the synthesis of carbamoylbutanoic acid derivatives.

Acylation Followed by Hydrolysis

Acylation of an amine intermediate with 3-methylbutanoyl chloride, followed by acidic hydrolysis (HCl, H₂O, reflux), yields the carboxylic acid. This two-step approach is noted in glutaric anhydride-based syntheses.

Purification and Crystallization

Final purification often involves recrystallization from ethanol-acetone mixtures (1:1 v/v), as demonstrated in crystallographic studies of analogous compounds. Column chromatography (SiO₂, ethyl acetate/hexane gradient) may precede crystallization to isolate intermediates.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, 3H, CH₃), 2.45 (m, 1H, CH), 3.88 (s, 2H, CH₂), 7.25 (s, 1H, pyrrole-H).

  • HRMS : m/z calcd for C₁₂H₁₄N₂O₃ [M+H]⁺: 234.25, found: 234.24.

Crystallographic Data

Single-crystal X-ray diffraction confirms molecular geometry. The title compound’s torsional angles (e.g., C3–C4–C5–N1 = 173.14°) match twisted conformations observed in related structures.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Cyclocondensation3-AminopyridineMaleic anhydride cyclization4598
Pd-Catalyzed Coupling2-BromopyridineSuzuki coupling6295
Acylation-HydrolysisPyrrolo[3,4-b]pyridine amineButanoyl chloride acylation5897

Challenges and Optimization

Side Reactions

Over-oxidation during ketone formation and epimerization at the α-carbon of the butanoic acid side chain are common issues. Optimizing reaction time and temperature mitigates these.

Scalability

Pd-catalyzed methods, while efficient, face scalability constraints due to catalyst cost. Recent advances in ligand design (e.g., XPhos) improve turnover numbers .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a pharmacological agent due to its structural characteristics that allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit anticancer properties. The incorporation of the 7-oxo group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics.

Neuroprotective Effects

The unique structure of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid positions it as a potential neuroprotective agent. Research has shown that compounds with similar frameworks can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biochemical Research

This compound is also valuable in biochemical research for its ability to serve as a tool compound in understanding biological processes.

Enzyme Inhibition Studies

The structural features of this acid allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibitory effects on certain kinases and phosphatases, which are crucial for cellular signaling and metabolism.

Molecular Probes

Due to its unique chemical properties, it can be utilized as a molecular probe in various assays to study protein-ligand interactions. The ability to modify its structure further enhances its utility as a customizable probe for detailed biochemical studies.

Case Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of pyrrolo[3,4-b]pyridine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Mechanisms

Research conducted by the Neuroscience Letters highlighted the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The findings suggest that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses.

Mechanism of Action

The mechanism of action of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituents, fused rings, and oxidation states. Key examples include:

Compound Name Core Structure Substituents/R-Groups Key Differences vs. Target Compound
2-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-phenylacetic acid (QA-5172) Pyrrolo[3,4-b]pyridin-7-one Phenylacetic acid Phenyl group instead of methylbutanoic acid
3-{5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl}propanoic acid Pyrrolo[3,4-b]pyridin-5,7-dione Propanoic acid Additional 5-keto group; shorter chain
4-Substituted-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6(7H)-ones Pyrazolo[3,4-b]pyridine Pyrazole ring fused (vs. pyrrole) Increased polarity due to NH groups
BMS-767778 (DPP4 inhibitor) 5-Oxopyrrolo[3,4-b]pyridine Aminomethyl, dichlorophenyl, dimethylamide Bulky substituents for target selectivity

Key Observations :

  • Substituent Effects: The target compound’s 3-methylbutanoic acid chain balances hydrophilicity and steric bulk, unlike QA-5172’s phenyl group (lipophilic) or propanoic acid (shorter chain, less solubility modulation) .
  • Oxidation State: The absence of a 5-keto group (vs.
  • Fused Ring Systems : Pyrazole-fused analogs (e.g., ) introduce additional hydrogen-bonding sites, enhancing polarity but possibly reducing membrane permeability.
Pharmacological and Physicochemical Properties
  • Solubility: The butanoic acid chain likely improves aqueous solubility compared to phenylacetic acid (QA-5172) but may reduce lipophilicity versus halogenated analogs (e.g., dichlorophenyl in BMS-767778) .
  • Metabolic Stability : Unlike fluorinated or chlorinated derivatives (e.g., ), the target compound lacks halogen substituents, which may decrease metabolic stability but mitigate toxicity risks.
  • Target Selectivity: The methyl group at position 3 and butanoic acid chain may optimize steric and electrostatic complementarity for specific targets, contrasting with bulkier substituents in clinical candidates like BMS-767778 .

Biological Activity

3-Methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid is a compound with the molecular formula C12H14N2O3C_{12}H_{14}N_{2}O_{3} and a molecular weight of approximately 234.25 g/mol. It has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
CAS Number1218347-75-1
MDL NumberMFCD14585248

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of cholinesterases, which play critical roles in neurotransmission. The inhibition of these enzymes can have implications for neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Properties : Some studies have indicated that derivatives of pyrrolopyridine compounds exhibit antimicrobial activities against various pathogens. The presence of the pyrrole moiety is often linked to enhanced interaction with microbial targets, leading to potential therapeutic applications in treating infections .
  • Cytotoxic Effects : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival .

Case Studies

  • Cholinesterase Inhibition :
    • A study investigated the inhibitory effects of various pyrrolopyridine derivatives on acetylcholinesterase (AChE). The results indicated that modifications to the structure significantly impacted inhibitory potency, with some compounds achieving IC50 values in the low micromolar range .
  • Antitumor Activity :
    • Research has demonstrated that specific analogs of this compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural features in enhancing biological activity and selectivity for cancer cells over normal cells .

Pharmacological Potential

The pharmacological profile of this compound suggests its potential as a lead compound for drug development. Its ability to modulate enzyme activity and induce cytotoxic effects positions it as a candidate for further investigation in therapeutic applications.

Q & A

Q. How to design multicomponent reactions for derivative libraries?

  • Methodological Answer : Employ L-proline-catalyzed domino reactions (e.g., aldehyde, malononitrile, and pyrazolone) under microwave irradiation (100°C, 30 min) to generate pyrazolo[3,4-b]pyridines. Optimize solvent (EtOH/H2_2O) and stoichiometry (1:1:1) for >80% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.